![molecular formula C15H22N2O5S B4752870 N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4752870.png)

N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide

概要

説明

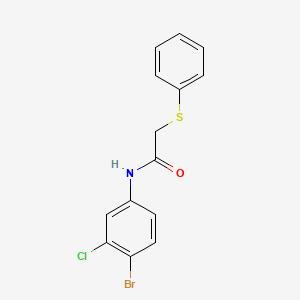

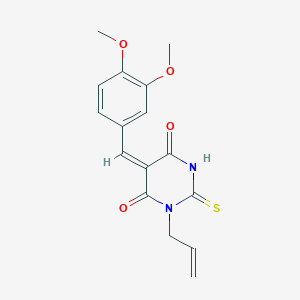

The compound “N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has methoxy groups (-OCH3) and a sulfonamide group (-SO2NH2), which are common in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidine ring, methoxy groups, and sulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including those involving their nitrogen atom . The methoxy groups and sulfonamide group could also potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用

Electrochemically Active Metallopolymers

The title compound serves as a promising building block for electrochemically active metallopolymers . These polymers find applications in advanced energy storage devices , such as batteries and supercapacitors. The tetradentate N2O2 Schiff base ligands in nickel complexes contribute to the design of these functional materials .

Electrochromic Devices

Electrochromic devices, which change color in response to an applied voltage, benefit from the properties of this compound. By incorporating it into thin films or coatings, researchers can develop smart windows, displays, and other optoelectronic devices .

Sensors

The compound’s unique structure and coordination properties make it suitable for sensor applications. Researchers can explore its use in chemical sensors, biosensors, and gas sensors. The presence of electron-donating or electron-withdrawing substituents in the Schiff base influences sensor performance .

Photoactivatable Reagents

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, derived from this compound, is a photoactivatable reagent. It absorbs light efficiently in the 340–360 nm range, making it useful for caging experiments and controlled release of bioactive molecules .

Coordination Chemistry

The 1,2-phenylenediimine bridging unit in Salphen-type Schiff base complexes provides a structural site for modulating properties. Researchers can explore its coordination chemistry, including metal binding sites and supramolecular assembly .

Organic Synthesis

4,5-Dimethoxy-1,2-phenylenediamine itself can serve as a building block in organic synthesis. Its methoxyl groups offer synthetic versatility, allowing chemists to create more complex molecules .

作用機序

Target of Action

It is known that the compound is a derivative of the 4,5-dimethoxy-2-nitrobenzyl (dmnb) caging moiety , which is commonly used in the development of photoactivatable compounds and therapeutic prodrug concepts .

Mode of Action

The mode of action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is likely related to its photolysis . The compound is initially inactive due to the presence of a photoremovable protecting group (PPG), which prevents it from binding to its target . Upon irradiation with light of an appropriate wavelength, the PPG is removed, and the original compound is released . This results in a rapid local concentration jump of the bioactive compound .

Biochemical Pathways

The general concept of photoactivatable compounds suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific target it is designed to interact with .

Result of Action

The result of the action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is the release of the original bioactive compound upon photolysis . This leads to a rapid increase in the local concentration of the bioactive compound, which can then interact with its target .

Action Environment

The action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is influenced by environmental factors such as light. The compound requires irradiation with light of an appropriate wavelength to remove the PPG and release the bioactive compound

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-16(23(4,19)20)12-10-14(22-3)13(21-2)9-11(12)15(18)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMILHTJSTWMRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1C(=O)N2CCCC2)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4,5-dimethoxy-2-(pyrrolidin-1-ylcarbonyl)phenyl]-N-methylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-difluorophenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4752792.png)

![5-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4752795.png)

![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4752806.png)

![methyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4752813.png)

![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-({5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4752817.png)

![methyl 4-({[3-(benzoylamino)benzoyl]oxy}methyl)-3-bromobenzoate](/img/structure/B4752844.png)

![2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide](/img/structure/B4752845.png)

![7-(2-chlorobenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4752854.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4752856.png)

![N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B4752859.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4752862.png)

![N-[3-(dimethylamino)propyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4752885.png)